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Introduction
AZ1495 is a potent, orally active small molecule inhibitor of Interleukin-1 Receptor-Associated

Kinase 4 (IRAK4) and, to a lesser extent, IRAK1.[1][2] IRAK4 is a critical serine/threonine

kinase that functions as a master regulator in the signaling pathways of Toll-like receptors

(TLRs) and IL-1 receptors (IL-1R).[3][4] By inhibiting IRAK4, AZ1495 blocks the formation of

the Myddosome complex and subsequent activation of downstream pathways, including NF-κB

and MAPK, which are pivotal in inflammation and cell survival.[5][6] This mechanism makes

AZ1495 a valuable tool for investigating the role of IRAK4 in various disease models,

particularly in hematologic malignancies like Diffuse Large B-cell Lymphoma (DLBCL) and

inflammatory disorders.[1][7]

Mechanism of Action: The IRAK4 Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or cytokines like IL-1,

TLRs and IL-1Rs recruit the adaptor protein MyD88.[3][8] This initiates the assembly of a

helical signaling complex called the Myddosome, where MyD88 recruits and activates IRAK4.

[5][9] Activated IRAK4 then phosphorylates IRAK1, leading to a signaling cascade that involves

TRAF6 and results in the activation of transcription factors such as NF-κB, which drives the

expression of pro-inflammatory cytokines and survival genes.[6][8] AZ1495 directly inhibits the

kinase activity of IRAK4, thereby disrupting this entire cascade.[1]
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Caption: IRAK4 signaling pathway inhibited by AZ1495.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b608126?utm_src=pdf-body-img
https://www.benchchem.com/product/b608126?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608126?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Quantitative Data Summary
The following tables summarize the key quantitative parameters of AZ1495 from preclinical

studies.

Table 1: In Vitro Activity of AZ1495

Target/Assay IC₅₀ Value Kᵈ Value Reference

IRAK4 (enzyme
assay)

0.005 µM (5 nM) 0.0007 µM (0.7 nM) [1]

IRAK1 (enzyme

assay)
0.023 µM (23 nM) - [1]

| IRAK4 (cellular assay) | 0.052 µM (52 nM) | - |[1] |

Table 2: Pharmacokinetic Parameters of AZ1495 in Preclinical Species

Species Dose & Route Key Parameter Value Reference

Rat 2 mg/kg, IV Clearance (Cl) 75 mL/min/kg [1]

Rat 5 mg/kg, Oral Bioavailability

Low (consistent

with high first-

pass effect)

[1]

| Dog | 1 mg/kg, IV | Renal Secretion | Low |[1] |

Table 3: Example In Vivo Efficacy Study Design for AZ1495
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Parameter Description Reference

Animal Model
Immunocompromised
mice (e.g., NOD-SCID)

[10]

Cell Line
OCI-LY10 (ABC-DLBCL

subtype)
[1]

Implantation
Subcutaneous injection of 10-

15 x 10⁶ cells
[1][10]

Treatment Groups

1. Vehicle Control2. AZ1495

(monotherapy)3. Ibrutinib

(monotherapy)4. AZ1495 +

Ibrutinib (combination)

[1]

Dosing Regimen
AZ1495: 12.5 mg/kg, oral,

daily
[1]

Primary Endpoints Tumor volume, Body weight [11]

| Study Outcome | Combination therapy led to tumor regression and was well-tolerated. |[1] |

Experimental Protocols
Formulation and Administration of AZ1495
AZ1495 is a weak base with low aqueous solubility, requiring a specific formulation for in vivo

administration.[1]

Objective: To prepare AZ1495 in a suitable vehicle for oral (PO) or intravenous (IV)

administration in rodents.

Materials:

AZ1495 powder

Dimethyl sulfoxide (DMSO)

PEG300 (Polyethylene glycol 300)
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Tween-80 (Polysorbate 80)

Saline (0.9% NaCl)

Corn oil

SBE-β-CD (Sulfobutylether-β-cyclodextrin)

Protocol Options for a 1 mg/mL Working Solution:[1]

Option 1 (Aqueous-based for PO/IV):

Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.

In a sterile tube, add 100 µL of the 10 mg/mL AZ1495 stock solution.

Add 400 µL of PEG300 and mix thoroughly by vortexing.

Add 50 µL of Tween-80 and mix again.

Add 450 µL of saline to reach a final volume of 1 mL.

Vortex until a clear solution is formed. This yields a final vehicle composition of 10%

DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Option 2 (Cyclodextrin-based for PO/IV):

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.

Add 100 µL of the AZ1495 stock to 900 µL of the 20% SBE-β-CD solution.

Mix thoroughly until the solution is clear.

Option 3 (Oil-based for PO):

Prepare a 10 mg/mL stock solution of AZ1495 in 100% DMSO.
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Add 100 µL of the AZ1495 stock to 900 µL of corn oil.

Mix thoroughly. Note: This formulation is suitable only for oral gavage and may be

preferred for long-term studies.[1]

Administration:

Oral (PO): Administer the prepared formulation using a gavage needle. The typical volume

for a mouse is 5-10 mL/kg.

Intravenous (IV): Administer the aqueous-based formulations (Options 1 or 2) via tail vein

injection. The typical volume for a mouse is 5 mL/kg. Ensure the solution is sterile-filtered

(0.22 µm) before injection.

Protocol: Pharmacokinetic (PK) Study in Mice
This protocol outlines a typical PK study to determine key parameters like clearance and

bioavailability.
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Start: Acclimatize Animals
(e.g., C57BL/6 mice, n=3-4 per timepoint)

Prepare AZ1495 Formulation
(e.g., 1 mg/mL for IV, 5 mg/mL for PO)

Divide into IV and PO Groups
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(e.g., 2 mg/kg via tail vein)

Dose Group 2 (PO)
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(Centrifuge, store at -80°C)
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Caption: Experimental workflow for a rodent pharmacokinetic study.
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Methodology:

Animal Acclimatization: Acclimatize male C57BL/6 or BALB/c mice for at least 3-5 days.[12]

[13]

Grouping: Divide animals into two groups: Intravenous (IV) and Oral (PO). A typical study

uses 3-4 mice per time point.[13]

Dosing:

IV Group: Administer AZ1495 at a dose of 2 mg/kg via tail vein injection.[1]

PO Group: Following an overnight fast, administer AZ1495 at a dose of 5 mg/kg via oral

gavage.[1][14]

Blood Sampling: Collect serial blood samples (approx. 30-50 µL) from the submandibular or

saphenous vein at specified time points (e.g., pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24

hours post-dose).[12][15] Use tubes containing an anticoagulant (e.g., K2-EDTA).

Plasma Processing: Centrifuge blood samples (e.g., 2,000 x g for 10 min at 4°C) to separate

plasma.[12] Store plasma samples at -80°C until analysis.

Bioanalysis: Quantify the concentration of AZ1495 in plasma samples using a validated

Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-

compartmental analysis and determine parameters such as Cmax, Tmax, AUC, clearance

(Cl), half-life (t½), and oral bioavailability (F%).

Protocol: DLBCL Xenograft Efficacy Study in Mice
This protocol describes an efficacy study of AZ1495, alone and in combination, in a lymphoma

xenograft model.[1]
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Caption: Workflow for a xenograft efficacy study.
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Methodology:

Cell Culture: Culture OCI-LY10 cells under standard conditions recommended by the

supplier.

Animal Model: Use immunodeficient mice (e.g., female NOD-SCID, 6-8 weeks old).[10]

Tumor Implantation: Harvest OCI-LY10 cells and resuspend in a 1:1 mixture of PBS and

Matrigel. Subcutaneously inject 10-15 x 10⁶ cells into the flank of each mouse.[1][10]

Tumor Growth Monitoring: Monitor tumor growth by caliper measurements 2-3 times per

week. Calculate tumor volume using the formula: (Length x Width²) / 2.[11]

Randomization and Treatment: When tumors reach an average volume of 100-200 mm³,

randomize mice into treatment groups (n=8-10 mice per group).[11]

Group 1: Vehicle (formulation buffer), PO, daily.

Group 2: AZ1495 (12.5 mg/kg), PO, daily.[1]

Group 3: Ibrutinib (dose as per literature), PO, daily.

Group 4: AZ1495 (12.5 mg/kg) + Ibrutinib, PO, daily.

Efficacy Monitoring: Continue to measure tumor volume and body weight 2-3 times per week

to assess efficacy and toxicity.

Study Endpoints: The study may be concluded when tumors in the vehicle group reach a

predetermined size (e.g., 2000 mm³), or after a fixed duration. Euthanize animals if they

exceed humane endpoint criteria (e.g., >20% body weight loss, tumor ulceration).

Pharmacodynamic Analysis (Optional): At the end of the study, tumors can be harvested to

assess target engagement (e.g., by measuring phosphorylation of downstream proteins like

IκBα via Western Blot or IHC).[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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